4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride
Description
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride (CAS: [2121514-41-6], MFCD30723177) is a halogenated pyridine derivative with a molecular formula of C₆H₄ClFNO·HCl. It features a pyridine ring substituted with chlorine at position 4, fluorine at position 5, and an aldehyde group at position 3, forming a hydrochloride salt. This compound is commercially available with a purity of 95% and is utilized as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde moiety and electron-withdrawing substituents . The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for reactions in aqueous or protic environments.
Properties
IUPAC Name |
4-chloro-5-fluoropyridine-3-carbaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO.ClH/c7-6-4(3-10)1-9-2-5(6)8;/h1-3H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJTUZMJFGHTOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)Cl)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-41-6 | |
| Record name | 3-Pyridinecarboxaldehyde, 4-chloro-5-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of 4-Chloro-5-fluoro-pyridine-3-methanol
The hydroxymethyl intermediate is synthesized by reducing 4-chloro-5-fluoro-pyridine-3-carboxylic acid esters. For example, ethyl 4-chloro-5-fluoro-pyridine-3-carboxylate undergoes reduction using sodium borohydride in tetrahydrofuran, yielding 4-chloro-5-fluoro-pyridine-3-methanol with >85% purity. Critical parameters include:
Oxidation to Carbaldehyde
The hydroxymethyl group is oxidized to an aldehyde using a tetramethylpiperidine oxide (TEMPO)/sodium hypochlorite system. This method, adapted from CN113354638A, achieves yields of 86–92% under mild conditions (30–70°C). Key advantages include:
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Avoidance of Strong Acids : Unlike traditional chromic acid oxidants, TEMPO minimizes equipment corrosion.
-
Selectivity : No over-oxidation to carboxylic acid observed at controlled pH (7–8).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Oxidizing Agent | NaClO (1.1 eq) |
| Catalyst | TEMPO (0.1 eq) |
| Solvent | Dichloromethane/Water |
| Temperature | 30–70°C |
| Yield | 86–92% |
Hydrochloride Salt Formation
The aldehyde is treated with gaseous HCl in ethyl acetate, precipitating the hydrochloride salt. Crystallization in n-heptane yields >99% purity, validated by HPLC.
Method 2: Vilsmeier-Haack Formylation of Pre-halogenated Pyridines
Substrate Preparation
4-Chloro-5-fluoropyridine is synthesized via sequential halogenation:
Formylation
The Vilsmeier-Haack reaction introduces the aldehyde group at position 3 using POCl₃ and DMF. This method, though effective for electron-deficient rings, requires precise temperature control (−5 to 5°C) to avoid side reactions.
Comparative Data :
| Parameter | TEMPO Oxidation | Vilsmeier-Haack |
|---|---|---|
| Yield | 86–92% | 70–75% |
| Corrosive Reagents | None | POCl₃, HF |
| Scalability | High | Moderate |
Method 3: Halogenation of 3-Formylpyridine Derivatives
Aldehyde Protection and Halogenation
3-Formylpyridine is protected as an acetal (e.g., dimethyl acetal) to prevent aldehyde degradation during subsequent halogenation. Chlorine is introduced at position 4 using sulfuryl chloride (SO₂Cl₂) in acetonitrile, followed by fluorination at position 5 via nucleophilic aromatic substitution (KF/CuI, 150°C).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 4-Chloro-5-fluoro-pyridine-3-carboxylic acid.
Reduction: 4-Chloro-5-fluoro-pyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride is primarily utilized in the synthesis of pharmaceutical compounds. Its reactivity enables the formation of various derivatives that exhibit biological activity.
Case Studies:
- Anticancer Agents : Research has shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, modifications to the pyridine ring have led to compounds that effectively target specific cancer types, including breast and lung cancer .
- Antimicrobial Properties : Several studies indicate that this compound exhibits antibacterial and antifungal activities. It has been tested against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition .
Agrochemical Applications
The compound is also explored for its potential in agrochemicals. Its structure allows it to act as an effective herbicide or pesticide.
Research Insights:
- Pesticidal Activity : Compounds derived from 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride have shown efficacy against various agricultural pests, making them valuable in crop protection strategies .
Synthesis and Chemical Reactions
The synthesis of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride typically involves halogenation reactions followed by aldehyde formation. This compound can undergo various chemical transformations, including:
- Substitution Reactions : The chlorine and fluorine atoms can be replaced with other functional groups, enhancing the compound's utility in synthesizing complex molecules .
- Coupling Reactions : It can participate in coupling reactions to form larger organic structures, which are often necessary for drug development .
Biological Studies
This compound is not only significant for its synthetic applications but also for its biological implications.
Mechanism of Action :
Research indicates that derivatives may inhibit specific enzymes involved in disease processes, such as fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression . Understanding these mechanisms helps in designing targeted therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can form Schiff bases with amines, while the chlorine and fluorine atoms can undergo nucleophilic substitution. These reactions enable the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers
6-Chloro-5-fluoropyridine-3-carbaldehyde (PY-1998)
- Structure : Chlorine at position 6, fluorine at position 5, aldehyde at position 3.
- Key Differences : The positional shift of chlorine (6 vs. 4) alters the electronic distribution. The 4-Cl in the target compound creates a stronger electron-withdrawing effect adjacent to the aldehyde, increasing its electrophilicity compared to PY-1996. This enhances reactivity in nucleophilic addition reactions, such as Schiff base formation .
- Applications : Similar use as an intermediate but with distinct regioselectivity in downstream reactions.
Functional Group Variants
(3-Chloro-5-fluoropyridin-2-yl)methanamine Hydrochloride
- Structure: Chlorine at position 3, fluorine at position 5, and an aminomethyl group at position 2.
- Key Differences: Replacement of the aldehyde with an amine group shifts reactivity from electrophilic to nucleophilic. The hydrochloride salt improves solubility but limits applications in non-polar media. This compound is more suited for coupling reactions (e.g., amide bond formation) rather than condensation reactions .
Core Heterocycle Modifications
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde (ST-5991)
- Structure : Fused pyrrolopyridine ring with aldehyde at position 4.
- However, the complex structure reduces synthetic accessibility compared to the simpler pyridine derivative .
Substituent and Salt Effects
4-Chloro-5-fluoro-2-methylpyridine
- Structure : Methyl group at position 2 instead of aldehyde.
- Key Differences : The absence of the aldehyde eliminates reactivity in condensation reactions. The methyl group increases lipophilicity, favoring applications in hydrophobic environments (e.g., lipid-based drug formulations) .
Ortho-Toluidine Hydrochloride (Reference)
- For example, ortho-toluidine hydrochloride has a melting point of 215–217°C, suggesting similar thermal stability for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride .
Tabulated Comparison of Key Properties
| Compound Name | Core Structure | Substituents | Functional Group | Salt Form | Key Applications |
|---|---|---|---|---|---|
| 4-Chloro-5-fluoro-pyridine-3-carbaldehyde HCl | Pyridine | 4-Cl, 5-F | Aldehyde | HCl | Pharmaceutical intermediates |
| 6-Chloro-5-fluoropyridine-3-carbaldehyde | Pyridine | 6-Cl, 5-F | Aldehyde | None | Regioselective synthesis |
| (3-Chloro-5-fluoropyridin-2-yl)methanamine HCl | Pyridine | 3-Cl, 5-F | Amine | HCl | Amide coupling reactions |
| 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde | Pyrrolopyridine | 4-Cl, 5-F | Aldehyde | None | Biologically active compounds |
Q & A
Synthesis and Optimization
Basic Question: Q. What are the established synthetic routes for 4-Chloro-5-fluoro-pyridine-3-carbaldehyde hydrochloride, and how can intermediates be characterized? Methodological Answer: A common approach involves multi-step synthesis starting from pyridine derivatives. For example:
Halogenation : Introduce chloro and fluoro groups at positions 4 and 5 via electrophilic substitution using reagents like POCl₃ or Selectfluor® under controlled conditions .
Formylation : Use Vilsmeier-Haack reaction conditions (e.g., DMF/POCl₃) to introduce the aldehyde group at position 3.
Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol).
Characterization : Confirm intermediates via HPLC (≥95% purity, as in ) and NMR (e.g., ¹³C NMR for aldehyde resonance at ~190 ppm) .
Advanced Question: Q. How can researchers optimize the formylation step to improve yield and minimize side products? Methodological Answer:
- Catalyst Screening : Test alternatives to POCl₃, such as PCl₅ or ionic liquids, to reduce side reactions .
- Solvent Effects : Compare aprotic solvents (e.g., DCM vs. THF) to stabilize reactive intermediates.
- Temperature Control : Use low-temperature (-10°C to 0°C) conditions during reagent addition to suppress decomposition .
- In Situ Monitoring : Employ LC-MS to track aldehyde formation and adjust reaction time dynamically .
Analytical Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure and purity of this compound? Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorinated carbons show splitting patterns) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and isotopic clusters for Cl/F .
Advanced Question: Q. How can researchers resolve ambiguous spectral data, such as overlapping signals in NMR? Methodological Answer:
- 2D NMR : Employ HSQC or HMBC to correlate proton-carbon couplings and assign positions unambiguously .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded regions.
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Stability and Storage
Basic Question: Q. What are the recommended storage conditions to ensure compound stability? Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent aldehyde oxidation.
- Solvent : Keep as a hydrochloride salt in anhydrous ethanol or DMSO to avoid hydrolysis .
Advanced Question: Q. How can researchers assess the compound’s thermal stability under experimental conditions? Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 25–200°C) to identify decomposition points.
- Differential Scanning Calorimetry (DSC) : Detect phase transitions or exothermic reactions during heating cycles .
Handling Contradictory Data
Advanced Question: Q. How should researchers address discrepancies in reported synthetic yields or reaction conditions? Methodological Answer:
- Systematic Review : Apply strategies from to categorize studies by methodology (e.g., solvent, catalyst) and identify trends.
- Reproducibility Tests : Replicate key studies while controlling variables (e.g., humidity, reagent purity).
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate yield differences across published protocols .
Mechanistic Studies
Advanced Question: Q. What computational methods are suitable for studying the reaction mechanisms involving this compound? Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition states and activation energies for halogenation/formylation steps using software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
Safety and Waste Management
Basic Question: Q. What safety protocols are critical when handling this compound? Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid exposure.
- Waste Segregation : Separate halogenated waste for professional disposal, as emphasized in .
Advanced Question: Q. How can researchers design a waste treatment protocol for large-scale reactions? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
